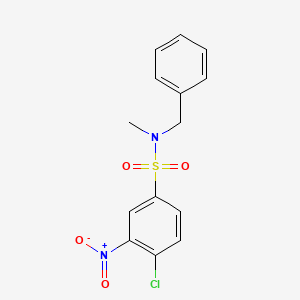
1-Cyclopropyl-3-(p-tolyl)propane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclopropyl-3-(p-tolyl)propane-1,3-dione is an organic compound with the molecular formula C13H14O2 and a molecular weight of 202.25 g/mol This compound is characterized by the presence of a cyclopropyl group and a p-tolyl group attached to a propane-1,3-dione backbone
準備方法
The synthesis of 1-Cyclopropyl-3-(p-tolyl)propane-1,3-dione can be achieved through several synthetic routes. One common method involves the reaction of cyclopropyl ketone with p-tolylacetic acid under acidic conditions to form the desired product . The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to ensure complete conversion.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
化学反応の分析
1-Cyclopropyl-3-(p-tolyl)propane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the diketone to the corresponding diol.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions include carboxylic acids, diols, and substituted aromatic compounds .
科学的研究の応用
1-Cyclopropyl-3-(p-tolyl)propane-1,3-dione has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and protein-ligand binding.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as anti-inflammatory or anticancer activities.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with unique properties
作用機序
The mechanism by which 1-Cyclopropyl-3-(p-tolyl)propane-1,3-dione exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological responses. The compound’s cyclopropyl and p-tolyl groups can influence its binding affinity and specificity towards molecular targets, affecting pathways involved in cell signaling, metabolism, and gene expression .
類似化合物との比較
1-Cyclopropyl-3-(p-tolyl)propane-1,3-dione can be compared with other similar compounds such as indane-1,3-dione and 1-(p-tolyl)butane-1,3-dione. These compounds share structural similarities but differ in their functional groups and overall reactivity .
1-(p-Tolyl)butane-1,3-dione: This compound is used in the synthesis of various organic molecules and can undergo similar chemical reactions as this compound.
The uniqueness of this compound lies in its specific combination of cyclopropyl and p-tolyl groups, which can impart distinct chemical and biological properties compared to its analogs .
特性
分子式 |
C13H14O2 |
|---|---|
分子量 |
202.25 g/mol |
IUPAC名 |
1-cyclopropyl-3-(4-methylphenyl)propane-1,3-dione |
InChI |
InChI=1S/C13H14O2/c1-9-2-4-10(5-3-9)12(14)8-13(15)11-6-7-11/h2-5,11H,6-8H2,1H3 |
InChIキー |
YTEOAANXXGWEGN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(=O)CC(=O)C2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![[2-(Azetidin-3-yl)-1,3-thiazol-5-yl]methanoldihydrochloride](/img/structure/B13625327.png)



